Home > Products > Screening Compounds P131660 > 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide - 892285-21-1

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide

Catalog Number: EVT-2884540
CAS Number: 892285-21-1
Molecular Formula: C19H17BrClN3O3
Molecular Weight: 450.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide is a complex organic compound characterized by its unique quinazoline structure. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. It has a molecular formula of C20H20BrN3O4C_{20}H_{20}BrN_{3}O_{4} and a molecular weight of approximately 446.3 g/mol. The compound can be sourced from various chemical suppliers and is primarily considered a pharmaceutical intermediate due to its potential applications in drug development and medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide typically involves several multi-step reactions. Key methods in its synthesis include:

  1. Formation of the Quinazoline Core: This often begins with an anthranilic acid derivative, which undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride to form the quinazoline nucleus.
  2. Bromination: The quinazoline core is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
  3. Amide Formation: The brominated quinazoline is reacted with 2-chlorobenzylamine to form the desired amide linkage.
  4. Final Product Formation: This step involves coupling the intermediate with a butanoic acid derivative to complete the synthesis of the compound.

Careful control of reaction conditions such as temperature, pH, and reaction time is essential to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

The molecular structure of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide features a quinazoline ring system with two keto groups at positions 2 and 4, a bromine substituent at position 6, and a butanamide side chain attached to the nitrogen atom.

Key Structural Data:

  • Molecular Formula: C20H20BrN3O4C_{20}H_{20}BrN_{3}O_{4}
  • Molecular Weight: 446.3 g/mol
  • CAS Number: 892285-60-8

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. Common reactions include:

  1. Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
  2. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
  3. Coupling Reactions: The compound may participate in coupling reactions with other aromatic compounds or nucleophiles.

Reactions involving this compound should be conducted under inert atmospheres to prevent moisture or oxygen interference. Monitoring reaction progress using spectroscopic methods ensures that side reactions are minimized.

Mechanism of Action

The mechanism of action for 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide involves its interaction with biological targets such as enzymes or receptors. The quinazoline moiety is known to inhibit specific kinases involved in cancer cell proliferation.

Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications in oncology. The specific mechanisms may involve modulation of signaling pathways related to cell growth, apoptosis, and inflammation.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a solid.
  • Purity: Generally around 95% for research-grade materials.

Chemical Properties:

Relevant Data Analyses:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions.

Applications

The primary applications of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide lie in medicinal chemistry and drug development. Its potential uses include:

  1. Anticancer Research: Investigated for its role in inhibiting cancer cell growth through kinase inhibition.
  2. Anti-inflammatory Applications: Potential use in developing treatments for inflammatory diseases.
  3. Pharmaceutical Development: Serves as a building block for synthesizing more complex therapeutic agents targeting various diseases.

This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents targeting diverse biological pathways and diseases.

Properties

CAS Number

892285-21-1

Product Name

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide

Molecular Formula

C19H17BrClN3O3

Molecular Weight

450.72

InChI

InChI=1S/C19H17BrClN3O3/c20-13-7-8-16-14(10-13)18(26)24(19(27)23-16)9-3-6-17(25)22-11-12-4-1-2-5-15(12)21/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,25)(H,23,27)

InChI Key

FKQHACUHKFWWQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.